molecular formula C19H19N3O3 B011868 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate CAS No. 108320-79-2

5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate

Cat. No. B011868
M. Wt: 319.4 g/mol
InChI Key: NMCUZEBGPTYSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate, also known as O-6-methylguanine-DNA methyltransferase (MGMT) inhibitor, is a chemical compound that has been widely used in scientific research. This compound has been found to have potential therapeutic applications for various diseases, including cancer.

Mechanism Of Action

5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate inhibits MGMT activity by irreversibly binding to the enzyme at the active site. This prevents the enzyme from repairing DNA adducts, leading to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate have been extensively studied. In vitro studies have shown that this compound can sensitize cancer cells to alkylating agents, leading to increased cell death. In vivo studies have shown that this compound can enhance the efficacy of temozolomide in the treatment of glioblastoma.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate in lab experiments include its ability to sensitize cancer cells to alkylating agents, its specificity for MGMT, and its irreversibility of binding to the enzyme. However, the limitations of this compound include its potential toxicity and its irreversible binding to the enzyme, which can limit its use in certain applications.

Future Directions

The future directions for 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate include the development of more potent and selective MGMT inhibitors, the identification of biomarkers that can predict response to MGMT inhibition, and the exploration of combination therapies that can enhance the efficacy of MGMT inhibition in the treatment of cancer. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, should be explored.

Synthesis Methods

The synthesis of 5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate involves the reaction of 5-(chloromethyl)-11-methyl-6H-pyrido(4,3-b)carbazole with methyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained by purification through column chromatography.

Scientific Research Applications

5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate has been extensively used in scientific research as an MGMT inhibitor. MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, thereby preventing the formation of DNA adducts. Inhibition of MGMT activity can sensitize cancer cells to alkylating agents, such as temozolomide, which is used in the treatment of glioblastoma.

properties

CAS RN

108320-79-2

Product Name

5-(Hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate

Molecular Formula

C19H19N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

(11-methyl-6H-pyrido[4,3-b]carbazol-5-yl)methyl N-methylcarbamate

InChI

InChI=1S/C19H17N3O2/c1-11-14-9-21-8-7-12(14)15(10-24-19(23)20-2)18-17(11)13-5-3-4-6-16(13)22-18/h3-9,22H,10H2,1-2H3,(H,20,23)

InChI Key

NMCUZEBGPTYSJF-UHFFFAOYSA-N

SMILES

CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC

Canonical SMILES

CC1=C2C=NC=CC2=C(C3=C1C4=CC=CC=C4N3)COC(=O)NC

synonyms

5-(hydroxymethyl)-11-methyl-6H-pyrido(4,3-b)carbazole N-methylcarbamate
5-HMPCMC

Origin of Product

United States

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